2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
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Overview
Description
Preparation Methods
The synthetic routes for 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid typically involve the reaction of 2-chlorobenzenesulfonyl chloride with an appropriate amine, followed by the addition of a phenylpropanoic acid derivative . The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are usually carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid can be compared with other similar compounds, such as:
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid: This compound has a similar structure but with a chlorine atom at the 4-position instead of the 2-position.
2-{[(2-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid: This compound has a bromine atom instead of a chlorine atom at the 2-position.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-[(2-chlorophenyl)sulfonylamino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-12-8-4-5-9-14(12)22(20,21)17-13(15(18)19)10-11-6-2-1-3-7-11/h1-9,13,17H,10H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOMZLGEMFKAGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377532 |
Source
|
Record name | 2-{[(2-chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250714-62-6 |
Source
|
Record name | 2-{[(2-chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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